1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one
Description
Contextual Overview of Nitrogen-Containing Heterocyclic Chemistry
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. This class of compounds is of paramount importance in the field of chemistry, particularly in medicinal chemistry. openmedicinalchemistryjournal.comwisdomlib.org A significant majority of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen heterocycle. nih.gov Their prevalence in pharmaceuticals stems from their structural diversity and their ability to interact with biological targets through various mechanisms, including hydrogen bonding. nih.gov
These compounds are integral to the structure of many natural products, such as vitamins, alkaloids, and antibiotics, as well as essential biological molecules like the base pairs of DNA and RNA. nih.govopenmedicinalchemistryjournal.com The inclusion of nitrogen atoms in a cyclic structure imparts unique chemical and physical properties, influencing factors like basicity, aromaticity, and reactivity, which are crucial for their biological function. openmedicinalchemistryjournal.com Consequently, nitrogen heterocycles are a cornerstone of drug design and development, with ongoing research continually exploring new derivatives for a wide array of therapeutic applications. ijsrtjournal.com
Significance of Pyrido[3,4-B]pyrazine (B183377) and Fused Pyrazinone Core Structures in Academic Research
The pyrido[3,4-b]pyrazine scaffold, which forms the core of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one, is a fused bicyclic system composed of pyridine (B92270) and pyrazine (B50134) rings. This structural motif is a subject of significant academic and industrial research due to its versatile biological activities. ontosight.ai Derivatives of pyrido[3,4-b]pyrazine have been investigated for a range of therapeutic applications, including as anticancer agents, anti-inflammatory compounds, and antimicrobials. ontosight.aiontosight.ai For instance, certain derivatives have been developed as potent inhibitors of protein kinases, which are crucial targets in oncology. rsc.orgnih.gov The versatility of this scaffold also extends to agrochemicals, where it is used in the development of pesticides and herbicides. chemimpex.com
Fused pyrazinone structures, a key feature of the target molecule, are also prominent in chemical research. The pyrazinone ring is found in a variety of natural products and synthetic molecules that exhibit significant biological activity. nih.govrsc.org These structures are recognized as important building blocks in medicinal chemistry for creating pharmacologically active compounds. nih.gov The fusion of a pyrazinone ring with other heterocyclic systems, such as in the pyrido[3,4-b]pyrazin-2(1H)-one framework, often leads to compounds with enhanced or novel biological properties.
Historical Development and Evolution of Pyrido[3,4-B]pyrazin-2(1H)-one Chemistry
While specific historical details on the synthesis of this compound are not extensively documented in readily available literature, the development of its core components, pyrazole (B372694) and pyrazine chemistry, dates back over a century. The synthesis of related pyrazolo[3,4-b]pyridine derivatives was reported in the early 20th century. researchgate.net The general strategies for constructing fused heterocyclic systems like pyrido[3,4-b]pyrazines often involve the condensation of substituted aminopyridines with dicarbonyl compounds or their equivalents.
The evolution of synthetic methodologies in organic chemistry has allowed for more efficient and diverse ways to construct such complex heterocyclic systems. Modern synthetic approaches often focus on creating libraries of related compounds for high-throughput screening to identify new drug candidates. The study of pyrido[3,4-b]pyrazin-2(1H)-one derivatives is part of a broader effort in medicinal chemistry to explore novel chemical spaces for therapeutic intervention. Recent research has focused on designing and synthesizing these derivatives as potent inhibitors for specific biological targets, such as the FLT3 kinase in acute myeloid leukemia. nih.gov
Structure
3D Structure
Properties
CAS No. |
93192-52-0 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1,3-dimethylpyrido[3,4-b]pyrazin-2-one |
InChI |
InChI=1S/C9H9N3O/c1-6-9(13)12(2)8-3-4-10-5-7(8)11-6/h3-5H,1-2H3 |
InChI Key |
FVFDFWNLZLDSHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)N(C1=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dimethylpyrido 3,4 B Pyrazin 2 1h One
Conventional and Classical Synthetic Routes
Traditional methods for constructing the pyrido[3,4-b]pyrazin-2(1H)-one core often rely on well-established condensation and cyclization reactions. These routes are foundational and provide the basis for more advanced synthetic designs.
Condensation Reactions Involving 3,4-Diaminopyridine (B372788) Derivatives and 1,2-Dicarbonyl Compounds
A primary and straightforward approach to the pyrido[3,4-b]pyrazine (B183377) ring system is the condensation reaction between a substituted o-diamine and a 1,2-dicarbonyl compound. For the synthesis of the target molecule, this involves the reaction of 3,4-Diaminopyridine with an appropriate dicarbonyl compound.
The key starting materials for this synthesis are:
3,4-Diaminopyridine: This molecule provides the pyridine (B92270) ring and the two adjacent amino groups necessary for the formation of the pyrazine (B50134) ring. It can be synthesized by the hydrogenation of 3-nitro-4-aminopyridine using a palladium on carbon (Pd/C) catalyst. chemicalbook.com
1,2-Dicarbonyl Compound: To achieve the desired 1,3-dimethyl substitution pattern on the pyrazinone ring, a precursor like 2,3-butanedione (B143835) (diacetyl) would be used for the pyrazine part, followed by the formation of the pyrazinone. Alternatively, an α-keto acid derivative such as pyruvic acid or its ester could be reacted with 3,4-diaminopyridine, followed by N-methylation to yield the final product.
The reaction typically proceeds by the initial formation of a Schiff base between one amino group of the diaminopyridine and one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic pyrazine ring. The synthesis of related heterocyclic systems like quinoxalines and pyrido[2,3-b]pyrazines via this condensation method is well-documented and often occurs in solvents like ethanol (B145695) or dimethylformamide, sometimes with acid or base catalysis to facilitate the reaction. researchgate.net
Table 1: Examples of Condensation Reactions for Related Heterocycles
| Diamine Precursor | Dicarbonyl Compound | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1,2-Arylenediamines | Various 1,2-dicarbonyls | Saccharin, Methanol, RT | Quinoxalines | researchgate.net |
| 2,3-Diaminopyridine | Arylglyoxals | DMF/Ethanol, 90°C | Pyrido[2,3-b]pyrazines | researchgate.net |
| Aromatic 1,2-diamines | Arylglyoxals | Clay-catalyzed, solvent-free | Arylquinoxalines | researchgate.net |
Cyclization Strategies for Pyridopyrazinone Ring Formation
Intramolecular cyclization is another key strategy for forming the fused pyridopyrazinone ring system. This approach involves constructing a precursor that already contains the pyridine ring and a side chain, which then cyclizes to form the pyrazinone ring.
A representative strategy involves starting with a substituted 4-aminopyridine. The amino group can be acylated with a reagent like 2-chloroacetyl chloride. The resulting intermediate can then react with an amine (e.g., methylamine) to introduce the future N1-methyl group and the carbon atom that will become C3. Subsequent intramolecular nucleophilic aromatic substitution or a related cyclization reaction would form the pyrazinone ring. nih.gov
Another approach is reductive cyclization. For instance, a 4-amino-3-nitropyridine (B158700) derivative can be functionalized at the amino group. A subsequent reduction of the nitro group to an amino group can lead to a spontaneous intramolecular cyclization (lactamization) to form the pyrazinone ring, a method successfully used for synthesizing analogous pyrazolo[3,4-b]pyrazin-5(4H)-ones. znaturforsch.com
Modern and Advanced Synthetic Approaches
To overcome the limitations of classical methods, such as harsh reaction conditions or low yields, modern synthetic approaches have been developed. These methods often offer higher efficiency, better selectivity, and are more environmentally friendly.
Catalytic Methods in Pyrido[3,4-B]pyrazin-2(1H)-one Synthesis
Catalysis plays a crucial role in modern organic synthesis. Various metal catalysts have been employed to facilitate the construction of pyridopyrazine and related heterocyclic scaffolds.
Palladium (Pd) Catalysis: Palladium catalysts are versatile and can be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build complex precursors for cyclization. For example, a halogenated pyridine could be coupled with a suitably functionalized pyrazine or pyrazinone precursor. Tandem catalytic processes, where a single palladium catalyst facilitates multiple mechanistically distinct steps in one pot, have been used to synthesize annulated pyrido[3,4-b]indoles, demonstrating the power of this approach. nih.govresearchgate.net
Copper (Cu) Catalysis: Copper-catalyzed reactions, particularly for C-N bond formation, are also relevant. These methods can be used to introduce amine substituents onto the pyridine ring, which are precursors for the pyrazine ring formation. researchgate.netmdpi.com
Nanocatalysts: The use of heterogeneous nanocatalysts, such as nano-magnetic metal-organic frameworks (MOFs), is an emerging area. These catalysts offer high efficiency, easy separation, and reusability. For instance, a Fe3O4-based MOF has been used to catalyze the synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions with high yields. nih.gov This type of catalyst could be adapted for the condensation reaction leading to pyridopyrazinones.
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating organic reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles. nih.govrsc.org
The synthesis of various pyrido-fused heterocycles has been successfully achieved using MAOS. rsc.org For example, the three-component reaction of 5-aminopyrazole derivatives, paraformaldehyde, and cyclic β-diketones to form pyrazolo[3,4-b]pyridine derivatives is significantly more efficient under microwave irradiation compared to conventional heating. researchgate.net Similarly, the cyclocondensation of aminonitrosopyrazoles with diketones to yield pyrazolo[3,4-b]pyrazines is effectively promoted by microwaves. researchgate.net This technique is highly applicable to the condensation and cyclization steps involved in the synthesis of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one, offering a rapid and efficient route. nih.govnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Advantage of MAOS | Reference |
|---|---|---|---|---|
| Three-component synthesis of dihydropyrido[2,3-d]pyrimidines | Not specified | 8 min | Rapid, one-pot, good yields (68-82%) | nih.gov |
| Cyclocondensation for spiro[pyrido[4,3-d]pyrimidine-heterocycles] | Several hours | 5-15 min | High yields (81-94%), significantly reduced time | researchgate.net |
| Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones | Not specified | 55 min | Efficient three-component reaction | nih.gov |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it These principles are increasingly being applied to the synthesis of heterocyclic compounds.
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Green Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water or ethanol. researchgate.net
Catalyst-Free and Solvent-Free Reactions: Performing reactions under solventless conditions, for example, by using grindstone chemistry, which reduces waste and simplifies workup. researchgate.netresearchgate.net
Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more reactants are combined to form the final product, which increases efficiency and atom economy while reducing the number of synthetic steps and purification stages. nih.govrasayanjournal.co.in
Eco-Friendly Catalysts: Employing non-toxic, recyclable catalysts such as clay or hydrotropes to promote reactions. researchgate.net
By integrating these modern approaches, the synthesis of this compound can be achieved with greater efficiency, higher yields, and a significantly lower environmental impact compared to purely conventional methods. rasayanjournal.co.in
Regioselectivity and Stereochemical Considerations in Synthesis
Regioselectivity:
In the synthesis of this compound from 3,4-diaminopyridine and 2,3-butanedione, regioselectivity is not a concern. This is because 2,3-butanedione is a symmetrical molecule. Both carbonyl groups are chemically equivalent, and the two methyl groups are also in equivalent positions. Therefore, the initial nucleophilic attack of one of the amino groups of 3,4-diaminopyridine on either of the carbonyl carbons of 2,3-butanedione will lead to the same intermediate. Subsequent cyclization will result in a single regioisomer, the desired this compound.
However, if an unsymmetrical 1,2-dicarbonyl compound were used, the formation of two different regioisomers would be possible. nih.gov The regiochemical outcome would then be determined by the relative electrophilicity of the two carbonyl groups. The more electrophilic carbonyl carbon would be preferentially attacked by the amino group of the diaminopyridine. nih.gov For instance, in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazole and a nonsymmetrical 1,3-dicarbonyl compound, the proportions of the resulting regioisomers depend on the difference in reactivity between the two carbonyl groups. nih.gov
Stereochemical Considerations:
The target molecule, this compound, is an achiral and planar aromatic compound. The synthetic route described does not involve the formation of any chiral centers. The starting materials, 3,4-diaminopyridine and 2,3-butanedione, are also achiral. Therefore, there are no stereochemical considerations, such as the formation of enantiomers or diastereomers, in this synthesis.
Optimization of Reaction Conditions and Yield Enhancements
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be systematically varied to enhance the efficiency of the synthesis.
Catalysis: The use of a catalyst can significantly increase the reaction rate and improve the yield. bohrium.com For condensation reactions of this type, both acid and base catalysis can be effective. An acid catalyst would protonate a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amino group. A base catalyst, on the other hand, could deprotonate the amino group, increasing its nucleophilicity. The choice of catalyst and its concentration would need to be determined empirically. For the synthesis of related N-heterocycles, various catalysts including transition metals, Brønsted/Lewis acids, and even green catalysts have been employed. bohrium.com
Solvent: The choice of solvent can influence the reaction rate and the solubility of reactants and products. Protic solvents, such as ethanol or acetic acid, can participate in proton transfer and may be suitable for this reaction. Aprotic polar solvents, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), could also be effective. In some cases, solvent-free conditions or the use of green solvents are explored to make the synthesis more environmentally friendly. mdpi.com
Temperature and Reaction Time: The reaction temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products. The optimal temperature would be one that provides a reasonable reaction rate without significant decomposition of reactants or products. The reaction time should be sufficient to allow for the complete conversion of the starting materials. Progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). rsc.org
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.com The use of microwave irradiation can often lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com
The following table summarizes the key parameters that can be optimized for the synthesis of this compound.
| Parameter | Options | Rationale for Optimization |
| Catalyst | Acid (e.g., p-toluenesulfonic acid, acetic acid), Base (e.g., pyridine, triethylamine) | To increase the rate of the condensation and cyclization steps. bohrium.com |
| Solvent | Protic (e.g., ethanol, methanol, acetic acid), Aprotic (e.g., DMF, DMSO), Solvent-free | To ensure proper solubility of reactants and to facilitate the reaction mechanism. mdpi.com |
| Temperature | Varies (e.g., room temperature to reflux) | To find the optimal balance between reaction rate and product stability. |
| Reaction Time | Varies (monitored by TLC) | To ensure the reaction goes to completion without forming degradation products. rsc.org |
| Heating Method | Conventional heating, Microwave irradiation | Microwave heating can significantly reduce reaction times and improve yields. mdpi.com |
By systematically investigating these parameters, the reaction conditions can be fine-tuned to achieve the highest possible yield and purity of this compound.
Reaction Mechanisms and Reactivity of 1,3 Dimethylpyrido 3,4 B Pyrazin 2 1h One
Detailed Mechanistic Pathways of Formation
The synthesis of the pyrido[3,4-b]pyrazin-2(1H)-one scaffold can be achieved through several strategic cyclization reactions, typically involving the formation of the pyrazinone ring onto a pre-existing pyridine (B92270) core. A common and effective method is the condensation and subsequent cyclization of a substituted 3,4-diaminopyridine (B372788) with an α-keto acid derivative.
One plausible mechanistic pathway begins with the reaction of 3,4-diaminopyridine with a pyruvate (B1213749) derivative, such as ethyl pyruvate. The more nucleophilic amino group at the 3-position of the pyridine ring initiates a nucleophilic attack on the keto-carbonyl of the pyruvate, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine). Subsequently, an intramolecular cyclization occurs as the remaining amino group at the 4-position attacks the ester carbonyl. This intramolecular aminolysis results in the formation of the six-membered pyrazinone ring, eliminating ethanol (B145695) and yielding the bicyclic core. The final methylation steps at the N-1 and C-3 positions would be required to arrive at the target molecule, which could be achieved through separate alkylation reactions using reagents like methyl iodide.
An alternative and widely utilized strategy involves reductive lactamization. znaturforsch.com This approach would start with a 3-amino-4-nitropyridine (B85709) derivative. The amino group is first acylated with a suitable precursor for the pyrazinone ring, followed by the reduction of the nitro group to an amine. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the nitro group, leading to a diamino intermediate that spontaneously undergoes lactamization (intramolecular cyclization) to form the pyrazinone ring. znaturforsch.com Subsequent air oxidation may be necessary to aromatize the system if a dihydro intermediate is formed. znaturforsch.com
A summary of a potential synthetic approach is outlined below:
| Step | Reactants | Key Transformation | Intermediate/Product |
| 1 | 3-Amino-4-nitropyridine, Chloroacetyl chloride | N-Acylation | 2-Chloro-N-(4-nitropyridin-3-yl)acetamide |
| 2 | Intermediate from Step 1, Methylamine | Nucleophilic Substitution | 2-(Methylamino)-N-(4-nitropyridin-3-yl)acetamide |
| 3 | Intermediate from Step 2, H₂, Pd/C | Reductive Lactamization | 1-Methyl-pyrido[3,4-b]pyrazin-2(1H)-one |
| 4 | Product from Step 3, Methylating Agent (e.g., CH₃I) | C-Methylation | 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one |
Electrophilic and Nucleophilic Substitution Reactions on the Core Structure
The electronic landscape of the this compound core dictates the regioselectivity of substitution reactions. The pyridine ring is generally electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack but resistant to electrophilic substitution. Conversely, the pyrazinone ring is also electron-poor.
Electrophilic Substitution: Direct electrophilic aromatic substitution on the pyridine ring is challenging. When such reactions are forced, for example under harsh nitrating conditions (e.g., HNO₃/H₂SO₄), substitution is expected to occur at positions meta to the ring nitrogen, which are the least deactivated sites. researchgate.net Therefore, positions 5 and 7 would be the most likely candidates for electrophilic attack. The pyrazinone ring is highly deactivated towards electrophiles due to the carbonyl group and the adjacent nitrogen atoms.
Nucleophilic Substitution: The pyridine portion of the molecule is activated towards nucleophilic aromatic substitution (SNAr), particularly if a good leaving group (like a halogen) is present at the 5 or 7 positions. researchgate.net Strong nucleophiles can displace such leaving groups, providing a pathway for further functionalization. The pyrazinone ring itself is generally not susceptible to nucleophilic substitution unless activated by specific substituents. Deprotonation followed by reaction with an electrophile is a more common strategy for functionalizing this part of the molecule. researchgate.net
Tautomerism and Isomerization Processes within the Pyrazinone Ring System
The pyrazinone ring of this compound can theoretically exhibit lactam-lactim tautomerism. This involves the migration of a proton from the nitrogen atom (N-1) to the exocyclic oxygen atom of the carbonyl group.
Lactam Form: this compound
Lactim Form: 1,3-Dimethyl-2-hydroxypyrido[3,4-b]pyrazine
In the vast majority of related heterocyclic systems, the lactam (or amide) tautomer is overwhelmingly favored over the lactim (or iminol) form due to the greater thermodynamic stability of the carbonyl group compared to the imine-alcohol functionality. mdpi.com Spectroscopic evidence, particularly the presence of a characteristic C=O stretching frequency in the infrared (IR) spectrum and the chemical shifts in ¹³C NMR, would confirm the predominance of the 2-oxo (lactam) form in both solid and solution phases. mdpi.com While the lactim tautomer is a minor contributor, it can be a reactive intermediate in certain chemical transformations, particularly in reactions involving the oxygen atom, such as O-alkylation under specific conditions.
Oxidation and Reduction Chemistry of the Heterocyclic Framework
The fused heterocyclic system of this compound can undergo both oxidation and reduction reactions, altering the saturation level of the rings.
Oxidation: The fully aromatic pyrido[3,4-b]pyrazinone system is relatively stable to oxidation. However, if a partially reduced precursor, such as a dihydropyrido[3,4-b]pyrazinone, is synthesized, it can be readily oxidized to the aromatic state. nih.gov This oxidation can often be accomplished simply by exposure to air, especially during the final steps of a synthesis, or by using mild oxidizing agents. znaturforsch.com Stronger oxidation could potentially lead to N-oxide formation on the pyridine nitrogen or degradation of the rings.
Reduction: The pyridine ring is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ with catalysts like Pd, Pt, or Rh) can reduce the pyridine ring to a tetrahydropyridine (B1245486) derivative. nih.gov The specific conditions of the hydrogenation (pressure, temperature, catalyst) would determine the extent of reduction. The pyrazinone ring is more resistant to reduction, but the carbonyl group can be reduced under more forcing conditions, for example, using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would likely reduce the amide to an amine and affect other parts of the molecule as well.
| Reaction Type | Reagents | Expected Product |
| Oxidation | Air, Mild Oxidants | Aromatic Pyrido[3,4-b]pyrazinone (from dihydro precursor) |
| Reduction | H₂, Pd/C | 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazinone derivative |
| Reduction | LiAlH₄ | Complex reduction of amide and potentially the pyridine ring |
Functional Group Transformations and Derivatization Reactions
The core structure of this compound provides several handles for derivatization, allowing for the synthesis of a library of related compounds.
N-Alkylation/Arylation: While the N-1 position is already methylated, in related systems, this nitrogen can be a site for further alkylation or arylation reactions, although this is less common for an N-methylated lactam. znaturforsch.com
Halogenation and Cross-Coupling: If the pyridine ring is first halogenated (e.g., brominated or iodinated) at the 5 or 7 positions, these halogenated derivatives become valuable intermediates for transition-metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be employed to introduce a wide variety of carbon-based and nitrogen-based substituents onto the pyridine ring. researchgate.netnih.gov
Modification of the C-3 Methyl Group: The methyl group at the C-3 position, being adjacent to a carbonyl-like carbon within a π-system, may exhibit some acidic character. Strong bases could potentially deprotonate this position, allowing for subsequent reaction with electrophiles, although this is less common than ring substitutions.
Derivatization via Precursors: A highly effective strategy for functionalization is to introduce the desired functional groups onto the starting materials before the final ring-closing cyclization. znaturforsch.comnih.gov For example, using a substituted 3,4-diaminopyridine would lead to a correspondingly substituted final product, providing a versatile route to various derivatives. nih.gov
Derivatives, Analogs, and Structure Activity/property Relationship Sar/spr Studies
Design and Synthesis of Substituted 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one Analogs
The synthesis of analogs based on the pyridopyrazinone core is a flexible process that allows for the introduction of a wide variety of substituents at multiple positions. General synthetic schemes often begin with appropriately substituted pyridine (B92270) precursors, which undergo a series of reactions to construct the fused pyrazinone ring.
A common synthetic route involves the reaction of a substituted aminopyridine with diketones or their equivalents. For instance, the synthesis of the pyridopyrazinone scaffold can be achieved starting from a substituted 2,6-dichloro-3-nitropyridine. kent.ac.uk This starting material can undergo selective amination, followed by reduction of the nitro group to an amine. Subsequent reaction with reagents like oxalic acid or oxalyl chloride leads to the formation of the pyrazinone ring. kent.ac.uk Another approach involves a Béchamp-like reduction using elemental iron and acetic acid, which facilitates a one-pot nitro-reduction and transesterification to form the core structure. nih.gov These multi-step syntheses are advantageous as they permit the introduction of diversity at various stages, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies. kent.ac.uk
Modification of the pyridopyrazinone scaffold through alkylation and arylation is a key strategy for exploring the chemical space around the core structure. These modifications can significantly influence the compound's potency and selectivity for biological targets.
Alkylation: The introduction of alkyl groups, particularly at the nitrogen positions of the pyrazinone ring, is a common modification. Methylation can be achieved using reagents like methyl iodide with a suitable base, such as sodium hydride or potassium carbonate. nih.gov The choice of base can be critical, especially when other acidic protons are present in the molecule, to avoid undesired side reactions. nih.gov Chain length of the alkyl substituent has been shown to be critical for biological activity in some pyridopyrazinone series, with specific lengths leading to significant improvements in potency. kent.ac.uk
Arylation: Aryl groups are frequently introduced to explore interactions with aromatic-binding regions of target proteins. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for this purpose. This involves reacting a halogenated pyridopyrazinone intermediate with an appropriate aryl boronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). kent.ac.uknih.gov This method allows for the incorporation of a diverse range of substituted and unsubstituted aryl and heteroaryl moieties. The nature of the aryl substituent can have a substantial impact on biological activity and target selectivity. kent.ac.uk
Beyond direct alkylation and arylation of the core, functionalization at other peripheral positions of the fused ring system is crucial for fine-tuning molecular properties. The ability to introduce substituents at various points on the pyridine portion of the scaffold allows for the optimization of interactions with biological targets. kent.ac.uk
Strategies for peripheral functionalization often rely on the use of appropriately substituted starting materials. For example, beginning a synthesis with a pre-functionalized pyridine ring allows the desired substituents to be carried through the synthetic sequence. nih.gov Alternatively, late-stage functionalization techniques can be employed on the assembled pyridopyrazinone scaffold. These can include electrophilic aromatic substitution reactions if the ring system is sufficiently activated, or lithiation followed by quenching with an electrophile to introduce groups like halogens, alkyls, or acyls. nih.gov The introduction of an amino group, for instance, can provide a handle for further derivatization and allows for the exploration of a third vector of substitution, which can be critical for optimizing properties like lipophilicity and binding modes. kent.ac.uk
Conformational Analysis and Molecular Flexibility of Derivatives
The three-dimensional conformation and molecular flexibility of this compound derivatives are critical determinants of their biological activity. Conformational analysis aims to identify the low-energy, biologically relevant shapes that a molecule can adopt, which in turn governs its ability to bind to a target receptor or enzyme. nih.gov
The flexibility of a molecule is largely influenced by its rotatable bonds and the steric and electronic nature of its substituents. For pyridopyrazinone analogs, the bonds connecting peripheral substituents (e.g., aryl groups introduced via Suzuki coupling) to the rigid core are key points of flexibility. The orientation of these substituents relative to the fused ring system can be analyzed using computational methods, such as molecular dynamics simulations. mdpi.com These simulations provide insights into the dynamic behavior of the molecule in different environments, such as in solution, and can reveal preferred conformational states. mdpi.com
For example, in derivatives with bulky substituents, steric hindrance may restrict rotation around certain bonds, leading to a more conformationally constrained molecule. Conversely, the introduction of flexible alkyl chains can increase the number of accessible conformations. kent.ac.uk Understanding this conformational landscape is essential for designing pharmacophores and rationalizing structure-activity relationships, as it helps to elucidate how the molecule presents its key interacting features to its biological target. nih.gov
Theoretical Foundations of Structure-Activity Relationships (SAR) in Pyridopyrazinones
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For pyridopyrazinone derivatives, SAR exploration has been a key strategy in optimizing their potency and selectivity for various biological targets, such as phosphodiesterase type 5 (PDE5). mdpi.comnu.edu.kz
The theoretical basis of SAR in this class of compounds lies in systematically modifying the scaffold at different positions and quantifying the resulting change in biological effect. Key regions of the pyridopyrazinone scaffold that are often targeted for modification include the substituents on the pyrazinone nitrogen, the pyridine ring, and any appended aryl groups.
A proposed SAR model for pyridopyrazinone-based PDE5 inhibitors suggests several key interactions:
The core pyridopyrazinone ring anchors the molecule into a hydrophobic pocket of the target protein, potentially forming hydrogen bonds. mdpi.com
A central linker group acts as a hinge, connecting the core to another binding motif. mdpi.com
A flexible spacer of optimal length (e.g., five atoms) allows the hinge to correctly position the different binding motifs within the active site. mdpi.com
Systematic studies have revealed specific SAR trends. For example, in one series of PDE5 inhibitors, the length of an ether chain at the R1 position was critical, with an ethoxypropyl group showing a nearly sixfold improvement in activity over an ethoxyethyl group. kent.ac.uk Similarly, modifications to a terminal aryl ring showed that while PDE5 potency was relatively insensitive to the aryl group, selectivity was significantly impacted. kent.ac.uk
These empirical findings are often rationalized through computational methods like 2D-QSAR (Quantitative Structure-Activity Relationship) models and molecular docking, which can predict the activity of new analogs and provide a deeper understanding of the molecular interactions driving the biological response. mdpi.comnu.edu.kz
Table 1: Structure-Activity Relationship (SAR) Summary for Selected Pyridopyrazinone-Based PDE5 Inhibitors This table is interactive. You can sort and filter the data.
| Compound ID | Modifications on Pyridopyrazinone Core | Biological Activity (IC₅₀ in nM) | Key SAR Insight | Reference |
|---|---|---|---|---|
| 11b | Oxadiazole-based derivative with a terminal 4-NO₂ substituted phenyl ring and a rigid linker. | 18.13 | The combination of an electron-withdrawing group on the terminal phenyl ring and a rigid linker significantly enhances potency. | mdpi.comnu.edu.kz |
| Series E Analog | Varies substitutions, generally exhibiting potent inhibitory activity. | 18.13–41.41 | Demonstrates that specific substitution patterns within this series lead to potent, nanomolar-range inhibition. | mdpi.comnu.edu.kz |
| Series G Analog | Varies substitutions, generally exhibiting potent inhibitory activity. | 18.13–41.41 | Similar to Series E, highlights the effectiveness of the general scaffold and substitution strategy. | mdpi.comnu.edu.kz |
| 22 | R1 = ethoxypropyl | ~6x more potent than 21 | Shows that a specific alkyl chain length is critical for optimal activity, highlighting the importance of the spacer. | kent.ac.uk |
| 23 | R1 = ethoxypropyl | ~6x more potent than 21 | Confirms the finding from compound 22 regarding the optimal chain length for the R1 substituent. | kent.ac.uk |
| 21 | R1 = ethoxyethyl | Modest Inhibition | Serves as a baseline to demonstrate the significant potency gain with a one-atom chain extension. | kent.ac.uk |
| 27-29 | R1 = cyclohexyl; Aryl = 4-methoxypyridyl | Sub-nanomolar | The 4-methoxypyridyl group was found to be optimal for PDE5 potency within this series, though selectivity was negatively impacted. | kent.ac.uk |
Scaffold Modification and "Scaffold Hopping" Strategies for Related Heterocycles
Scaffold modification and "scaffold hopping" are advanced medicinal chemistry strategies aimed at discovering novel compounds with improved properties by making significant alterations to the core chemical structure. chimia.ch These techniques are particularly useful for navigating around intellectual property, improving metabolic stability, or discovering new biological activities. rsc.org
Scaffold Modification: This involves making substantial changes to the pyridopyrazinone ring system itself, such as altering the ring size, the type and position of heteroatoms, or the degree of saturation. The goal is to maintain the essential three-dimensional arrangement of key binding features (the pharmacophore) while changing the underlying framework.
Scaffold Hopping: This is a computational or knowledge-based strategy where the core scaffold is replaced with a structurally different moiety that mimics the functionality and orientation of the original. nih.gov For example, a pyridopyrazinone core might be replaced by a pyridopyrimidinone or a pyrazolopyrazine. nih.govznaturforsch.com A successful scaffold hop can lead to a new chemical series with significantly different physicochemical properties but retained or enhanced biological activity. nih.gov The strategy has been successfully applied to natural products like flavonoids, replacing their core with pyridopyrimidinone scaffolds to generate potent anticancer agents. nih.gov
Bioisosteric Replacement: A related and often-used strategy is bioisosteric replacement, where an atom or group of atoms is exchanged for another with similar physical or chemical properties. spirochem.com This is a more conservative approach than a full scaffold hop. For example, a phenyl ring on a pyridopyrazinone analog could be replaced with a pyridine ring to increase robustness towards metabolic oxidation. rsc.org Similarly, a carboxylic acid group might be replaced with a tetrazole, or a hydroxyl group with a difluoromethyl group, to improve bioavailability or other pharmacokinetic properties while maintaining biological activity. nih.govnih.gov These replacements are a cornerstone of lead optimization. cambridgemedchemconsulting.com
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules from first principles. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational efficiency in studying heterocyclic systems. rjb.ro These calculations can optimize the molecule's geometry, determine its vibrational frequencies, and elucidate its electronic characteristics. rjb.ro
For the related isomer, pyrido(2,3-b)pyrazine-2,3-diol, DFT calculations using the B3LYP functional and 6-311G(d,p) basis set have been employed to optimize the molecular structure and analyze its properties. rjb.ro Such a computational approach would be equally applicable to 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one to determine its most stable conformation and serve as a basis for further electronic analysis.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. irjweb.com
While specific HOMO-LUMO energy values for this compound are not documented in the provided search results, a theoretical study on the related compound pyrido(2,3-b)pyrazine-2,3-diol calculated a HOMO-LUMO energy gap of 4.71 eV. rjb.ro The analysis showed that both the HOMO and LUMO orbitals were distributed across the entire molecule, indicating a conjugated π-electron system. rjb.ro Similar calculations for this compound would reveal how the methyl substitutions and the specific arrangement of nitrogen atoms influence its electronic properties and reactivity.
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Pyridopyrazine Isomer Data presented is for pyrido(2,3-b)pyrazine-2,3-diol for illustrative purposes.
| Parameter | Value | Reference |
| HOMO Energy | N/A in source | rjb.ro |
| LUMO Energy | N/A in source | rjb.ro |
| HOMO-LUMO Gap (ΔE) | 4.71 eV | rjb.ro |
This interactive table is based on data for a related compound and serves as an example of the parameters derived from HOMO-LUMO analysis.
Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a specific number of delocalized π-electrons. Nucleus-Independent Chemical Shift (NICS) is a common computational method used to quantify the aromaticity of a ring system. It involves calculating the magnetic shielding at the center of a ring; a negative NICS value typically indicates aromatic character, while a positive value suggests anti-aromaticity. No specific NICS analysis for this compound has been reported in the available literature. However, such an analysis would be valuable to understand the electronic delocalization across the fused pyridine (B92270) and pyrazine (B50134) rings and to quantify the aromatic character of each individual ring within the bicyclic system.
Molecular Electrostatic Potential (ESP) maps are visual tools that illustrate the charge distribution within a molecule. researchgate.net They are useful for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to nucleophilic and electrophilic attack. rjb.ro In an ESP map, regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.
For the related isomer pyrido(2,3-b)pyrazine-2,3-diol, an ESP analysis identified the most electronegative (electron-rich) center around a nitrogen atom and the most electropositive (electron-poor) regions around the hydroxyl groups. rjb.ro For this compound, an ESP map would likely show a region of high electron density around the carbonyl oxygen atom at position 2 and the pyridine nitrogen, making them potential hydrogen bond acceptors. The hydrogen atom on the N1-position would be an electron-poor region, acting as a hydrogen bond donor.
Molecular Docking Simulations with Biological Receptors/Enzymes (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). ikm.org.my It is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential biological activity. ikm.org.mynih.gov
Derivatives of the parent pyrido[3,4-b]pyrazin-2(1H)-one scaffold have been investigated for various therapeutic applications, including as kinase inhibitors. ontosight.aiontosight.ai For instance, docking studies of related 1H-pyrazolo[3,4-b]pyridine derivatives have been performed to understand their binding mode with TANK-binding kinase 1 (TBK1). nih.govresearchgate.net These studies revealed key hydrogen bonding interactions between the ligand's heterocyclic nitrogen atoms and hinge region residues of the kinase, such as Glu87 and Cys89. nih.gov A similar docking study of this compound into a relevant biological target, such as a kinase active site, would help elucidate its potential binding orientation and identify key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov They provide detailed information on the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor. researchgate.netrawdatalibrary.net
While no MD simulations have been specifically reported for this compound, this technique has been applied to study other pyrazine-containing ligands. For example, MD simulations have been used to explore the interaction between various substituted pyrazines and Human Serum Albumin (HSA), showing that such binding can enhance the stability of the protein. researchgate.netrawdatalibrary.net In another study, MD simulations of pyridine-based agonists in a phospholipid bilayer were used to understand their behavior in a membrane environment prior to binding with Protein Kinase C (PKC). nih.gov An MD simulation of this compound, either alone in solution or complexed with a protein, could reveal its dominant conformations, the stability of its interactions with a receptor over time, and the role of solvent molecules in the binding process.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. sciforum.net These models use calculated molecular descriptors (representing physicochemical properties like size, shape, hydrophobicity, and electronic features) to predict the activity of new, untested compounds.
A QSAR study was performed on a series of amino-substituted pyrido[3,2-b]pyrazinones (isomers of the target compound) to understand their inhibitory activity against the PDE-5 enzyme. sciforum.net The resulting model indicated that the activity was influenced by several electro-topological and molecular refractivity descriptors. sciforum.net
Table 2: Key Descriptor Classes in an Illustrative QSAR Model for Pyrido[3,2-b]pyrazinone Derivatives This table is based on a study of a related isomer scaffold and illustrates the types of descriptors used in QSAR modeling.
| Descriptor Type | Influence on Activity | Interpretation | Reference |
| SaasCE-index | Positive Correlation | Relates to electro-topological properties of aromatic carbons. | sciforum.net |
| SdssCE-index | Negative Correlation | Relates to carbons connected to one double and two single bonds. | sciforum.net |
| SsssCHE-index | Positive Correlation | Relates to -CH groups connected to three single bonds (saturation). | sciforum.net |
| Smr | Positive Correlation | Molecular refractivity, related to molecule volume and polarizability. | sciforum.net |
The study suggested that increasing molecular refractivity and the number of saturated carbons could enhance PDE-5 inhibition for that specific scaffold. sciforum.net A similar QSAR study on a series of this compound analogs would be necessary to build a predictive model for a specific biological activity and to guide the design of more potent derivatives.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For a compound such as this compound, methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard approaches for calculating Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic absorption spectra (UV-Vis).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.netresearchgate.net The typical workflow involves:
Geometry Optimization: The first step is to calculate the molecule's most stable three-dimensional structure. This is generally performed using DFT methods, such as the B3LYP functional, with a suitable basis set (e.g., 6-31G(d,p) or larger). researchgate.net
NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most widely used and reliable approach for this purpose. researchgate.net
Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso_) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory. The equation used is: δ_sample_ = σ_TMS_ - σ_sample_.
For complex molecules, comparing the predicted chemical shifts with experimental data can confirm structural assignments and stereochemistry. Discrepancies between computed and experimental values can often be attributed to solvent effects, conformational dynamics, or the limitations of the chosen theoretical level. researchgate.net
Vibrational Spectroscopy (IR and Raman)
Theoretical calculations are invaluable for assigning the vibrational modes observed in experimental Infrared (IR) and Raman spectra. The process includes:
Frequency Calculation: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities. derpharmachemica.com
Frequency Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)). derpharmachemica.com
Spectral Interpretation: Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C-H stretch, C=O stretch, ring deformation). Visualization of these modes using molecular modeling software allows for the unambiguous assignment of the absorption bands in the experimental IR and Raman spectra. derpharmachemica.com
For this compound, characteristic vibrational modes would include the C=O stretching of the pyrazinone ring, various C-H stretching and bending modes of the methyl and aromatic groups, and the stretching and deformation modes of the fused ring system.
Electronic Absorption (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of organic molecules. researchgate.netrsc.org This analysis helps to understand the nature of electronic transitions.
Excitation Energy Calculation: TD-DFT calculations are performed on the optimized ground-state geometry to compute the vertical excitation energies (corresponding to the absorption wavelengths, λ_max_) and the oscillator strengths (corresponding to the absorption intensities). rsc.org
Solvent Effects: The electronic spectrum of a molecule can be significantly influenced by its environment. Therefore, it is crucial to include solvent effects in the calculations, often through a Polarizable Continuum Model (PCM), to achieve better agreement with experimental spectra measured in solution. researchgate.net
Transition Analysis: The calculations provide information on the molecular orbitals (MOs) involved in each electronic transition. For many organic molecules, key transitions include π → π* and n → π* excitations. rsc.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the charge-transfer character of these transitions.
For this compound, the UV-Vis spectrum would be expected to show π → π* transitions associated with its aromatic and conjugated system.
Although detailed data tables for the title compound are not available from the searched literature, the methodologies described are robust and have been successfully applied to a wide range of related heterocyclic compounds, demonstrating the predictive power of computational chemistry in modern spectroscopic analysis. researchgate.netderpharmachemica.comrsc.org
Biological Interactions and Mechanistic Studies Excluding Clinical Human Data
Investigation of Biochemical Targets and Pathways (in vitro)
While no direct studies on 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one were found, research on analogous structures provides a starting point for understanding potential biochemical interactions.
Enzyme Inhibition Studies (e.g., Kinases, Reductases, Hydrolases)
Derivatives of the pyrido[3,4-b]pyrazin-2-one core have been investigated for their enzyme inhibitory potential. For instance, a series of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-ones were developed as highly selective inhibitors of mitogen-activated protein kinase kinase 4 (MKK4) . These compounds were optimized from a non-selective kinase inhibitor, BI-D1870, to achieve significant potency and selectivity for MKK4. One notable derivative demonstrated an IC50 value of 37 nM for MKK4.
In a different context, derivatives of the related pyrido[2,3-b]pyrazin-3(4H)-one and pyrido[3,2-b]pyrazin-3(4H)-one scaffolds have shown potent inhibitory activity against aldose reductase (ALR2) , an enzyme implicated in diabetic complications. Several of these compounds exhibited submicromolar IC50 values, with the most active derivative having an IC50 of 0.009 µM. Another study on 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives also reported potent and selective ALR1B1 (a type of aldose reductase) inhibitors, with the most active compound showing an IC50 of 0.023 µM.
Receptor Binding Assays (in vitro)
The broader class of pyridopyrazinones has been explored for their receptor binding capabilities. For example, a series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones were identified as potent antagonists of the corticotropin-releasing factor-1 (CRF1) receptor . One compound in this series displayed a very high binding affinity with an IC50 of 0.70 nM. Additionally, pyrido[3,4-d]pyrimidines , which share a similar bicyclic core, have been investigated as antagonists for the human chemokine receptor CXCR2 .
Cellular Activity Assays (in vitro Cell Lines)
As with the biochemical studies, no cellular activity data for this compound has been reported. The following subsections summarize findings for related compounds.
Anti-proliferative Effects on Cultured Cell Lines
While direct anti-proliferative data for the specified compound is unavailable, the kinase inhibition profile of related compounds suggests potential in this area. For example, MKK4, a target of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives, is involved in signaling pathways that can influence cell proliferation and survival.
Modulation of Specific Cellular Signaling Pathways
The inhibition of MKK4 by 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives directly implies modulation of the MAPK signaling pathway . MKK4 is a key kinase that phosphorylates and activates JNKs, which in turn regulate various cellular processes, including stress responses and apoptosis. Therefore, inhibitors of MKK4 would be expected to impact these downstream signaling events.
Advanced Applications in Chemical Biology and Material Science Research Excluding Clinical Use
Role as Privileged Scaffolds in Medicinal Chemistry Lead Discovery
In the realm of medicinal chemistry, the pyrido[3,4-b]pyrazin-2(1H)-one core is recognized as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a rich starting point for the discovery of new lead compounds. The utility of this scaffold stems from several key structural and physicochemical properties.
The pyridinone and pyrazine (B50134) moieties can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the binding pockets of proteins. frontiersin.org Furthermore, this heterocyclic system can serve as a bioisostere for other common chemical groups like amides or phenyl rings, allowing chemists to modulate properties such as lipophilicity, aqueous solubility, and metabolic stability in a target drug molecule. researchgate.netnih.gov
Research has demonstrated the successful application of this scaffold in developing potent inhibitors for various protein kinases, which are critical targets in oncology research. For instance, derivatives of pyrido[3,4-b]pyrazin-2(1H)-one have been synthesized and evaluated as inhibitors of Fms-like tyrosine kinase 3 (FLT3). nih.gov Mutations in the FLT3 receptor are known drivers in acute myeloid leukemia (AML). nih.gov Specific derivatives have shown potent inhibitory activity against mutated forms of FLT3, such as FLT3-D835Y, and have demonstrated excellent antiproliferative effects in relevant cell lines like MV4-11. nih.gov
Similarly, the related 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold has been the focus of rational design campaigns to develop selective inhibitors for mitogen-activated protein kinase kinase 4 (MKK4), a target implicated in liver diseases. nih.govresearchgate.net These studies highlight how systematic modification of the core structure allows for the fine-tuning of potency and selectivity against specific biological targets. nih.gov
| Scaffold/Derivative | Target | Key Research Finding |
| Pyrido[3,4-b]pyrazin-2(1H)-one derivative | Fms-like tyrosine kinase 3 (FLT3) | Compound 13 showed potent activity against FLT3-D835Y (IC₅₀ = 29.54 nM) and in MV4-11 cells (IC₅₀ = 15.77 nM). nih.gov |
| 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative | Mitogen-activated protein kinase kinase 4 (MKK4) | Development of the first highly selective MKK4 inhibitors from a nonselective kinase inhibitor scaffold. nih.gov |
| 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones | Corticotropin-releasing factor-1 (CRF1) Receptor | Systematic variation of substituents led to highly potent analogues, suggesting that reduced conformational flexibility improves receptor binding. bohrium.com |
Potential as Fluorescent Probes and Imaging Agents
The fused aromatic ring system inherent to the 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one structure provides an extended π-conjugated system, a fundamental characteristic of many fluorescent molecules (fluorophores). While direct studies on the photophysical properties of this specific compound are not extensively documented, related heterocyclic systems, such as 1H-pyrazolo[3,4-b]quinolines, are known to exhibit intense fluorescence. mdpi.com
The potential for fluorescence in the pyrido[3,4-b]pyrazin-2(1H)-one core is significant. The emission properties can be tuned by modifying the substituents on the ring system. Introducing electron-donating or electron-withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the emission wavelength.
This principle is exploited in the design of fluorescent sensors. For example, a fluorophore can be functionalized with a specific recognition unit (a chelator) that binds to a target analyte, such as a metal ion. This binding event can modulate the fluorescence through mechanisms like Photoinduced Electron Transfer (PET). mdpi.com In a PET sensor, the fluorescence is initially "quenched" or turned off. Upon binding the target, the PET process is disrupted, and fluorescence is "turned on," providing a detectable signal. mdpi.com Given its structure, the this compound scaffold could be functionalized with chelating groups to create novel sensors for detecting biologically relevant cations.
| Related Fluorescent Scaffold | Photophysical Property | Significance for Sensor Development |
| 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline | Exhibits fluorescence with emission maxima around 460-480 nm, depending on the solvent. mdpi.com | Demonstrates that fused azaheterocyclic systems are effective fluorophores. |
| PQPc-Zn²⁺ System | Upon binding Zn²⁺, a 13-fold increase in fluorescence quantum yield was observed. mdpi.com | Illustrates the "turn-on" sensor mechanism achievable by functionalizing a core fluorophore. |
Integration into Conjugated Polymers for Optoelectronic Materials Research
The pyrido[3,4-b]pyrazine (B183377) scaffold is noted for its utility in the development of advanced materials, including polymers. chemimpex.com The electronically conjugated nature of this compound makes it a promising building block for creating novel conjugated polymers for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
When integrated into a polymer backbone, the pyrido[3,4-b]pyrazin-2(1H)-one unit can impart specific electronic and physical properties. The nitrogen atoms within the heterocyclic structure act as electron-accepting centers, which can lower the HOMO and LUMO energy levels of the resulting polymer. This electronic tuning is critical for matching the energy levels of other materials within an electronic device to ensure efficient charge injection and transport.
Furthermore, the planar nature of the fused ring system can promote intermolecular π-π stacking between polymer chains in the solid state. This ordered packing is highly desirable as it facilitates the movement of charge carriers (electrons and holes) through the material, leading to higher charge mobility and improved device performance. The dimethyl and carbonyl substituents offer sites for further chemical modification to control solubility and tune the self-assembly properties of the polymer.
| Structural Feature of Scaffold | Potential Impact on Conjugated Polymer Properties |
| Extended π-Conjugated System | Contributes to charge delocalization along the polymer backbone. |
| Pyridine (B92270) and Pyrazine Nitrogen Atoms | Act as electron-deficient units, allowing for tuning of polymer HOMO/LUMO energy levels. |
| Planar Fused-Ring Structure | Promotes intermolecular π-π stacking, potentially enhancing charge carrier mobility. |
| Carbonyl and Methyl Groups | Provide sites for synthetic modification to control solubility and solid-state morphology. |
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The structure of this compound contains multiple functional groups capable of participating in these precise interactions, making it an attractive building block for designing self-assembling systems.
The key features for supramolecular assembly are the hydrogen bond donor and acceptor sites. The N-H group on the pyrazinone ring is a strong hydrogen bond donor. The carbonyl oxygen, the pyridine nitrogen, and the second pyrazine nitrogen all serve as hydrogen bond acceptors. This combination allows for the formation of well-defined, ordered structures through directional hydrogen bonding. For example, molecules could assemble into one-dimensional tapes or two-dimensional sheets.
These self-assembly processes are fundamental for creating advanced materials with ordered nanostructures, which can be useful in areas like crystal engineering and the development of functional organic materials. The ability to program molecular recognition and self-assembly into oligomers based on heterocyclic scaffolds like 1,3,5-triazines is an active area of research. rsc.org The specific geometry and electronic properties of the this compound core suggest its potential for creating novel, functional supramolecular architectures.
| Functional Group/Motif | Type of Non-Covalent Interaction | Potential Supramolecular Structure |
| N-H Group (Pyrazinone) | Hydrogen Bond Donor | Formation of linear tapes, sheets, or rosettes. |
| C=O Group (Pyrazinone) | Hydrogen Bond Acceptor | Complements N-H donors in assembly motifs. |
| Pyridine & Pyrazine Nitrogens | Hydrogen Bond Acceptor | Offers additional directionality for complex networks. |
| Aromatic Ring System | π-π Stacking | Contributes to the stability of assembled structures, particularly in the solid state. |
Future Perspectives and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Methodologies
The future synthesis of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one and its derivatives is expected to pivot towards more efficient and environmentally conscious methods. Current synthetic strategies for related heterocyclic compounds often involve multi-step processes. nih.gov Future research will likely focus on the development of one-pot synthesis protocols, which streamline the manufacturing process by reducing the number of intermediate purification steps, thereby saving time, resources, and minimizing waste. nih.govmdpi.com
Furthermore, there is a growing emphasis on "green chemistry" principles. This includes the exploration of solvent-free reaction conditions, which have been shown to be effective for the synthesis of similar pyridone structures. nih.gov Such methods not only reduce environmental impact but can also lead to higher yields and simpler product isolation. nih.gov The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, represents another promising avenue for the efficient construction of the core pyrido[3,4-b]pyrazine (B183377) scaffold. nih.gov
Table 1: Comparison of Synthetic Methodologies
| Methodology | Traditional Approach | Future Sustainable Approach | Key Advantages of Future Approach |
|---|---|---|---|
| Number of Steps | Often multi-step with intermediate isolation | One-pot synthesis | Reduced reaction time, lower cost, less waste |
| Solvent Use | Use of conventional organic solvents | Solvent-free conditions or use of green solvents | Reduced environmental impact, improved safety |
Discovery and Characterization of Undiscovered Biological Targets and Mechanisms
The pyrido[3,4-b]pyrazin-2(1H)-one scaffold has been identified as a promising framework for targeting specific biological pathways. For instance, derivatives of this core structure have been evaluated as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.govresearchgate.net Another related structure, 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one, has been investigated for its ability to inhibit mitogen-activated protein kinase kinase 4 (MKK4), a potential target for treating liver diseases. nih.gov
Future research will likely involve screening this compound and a library of its analogs against a wide array of biological targets. Kinases remain a particularly attractive target class due to their role in numerous diseases. The activation of FLT3, for example, is crucial for the survival and proliferation of hematopoietic progenitor cells. researchgate.net By exploring a diverse panel of kinases and other enzymes, researchers may uncover entirely new mechanisms of action and therapeutic applications for this compound. Techniques like cellular thermal shift assays (CETSA) will be instrumental in confirming direct target engagement within a cellular context. nih.gov
Integration of Advanced Computational Design with Experimental Validation
Modern drug discovery heavily relies on the synergy between computational modeling and experimental work. For this compound, future research will undoubtedly leverage advanced computational tools to accelerate the design of new, more potent, and selective analogs. nih.gov
Molecular docking and molecular dynamics (MD) simulations can be used to predict how derivatives of the compound will bind to the active sites of target proteins, such as the DprE1 enzyme in Mycobacterium tuberculosis or various protein kinases. nih.gov These computational methods provide insights into the key molecular interactions, guiding chemists in designing modifications to the core structure to enhance binding affinity and specificity. nih.gov For example, computational studies can help in designing compounds with superior structural stability and compactness. nih.gov This rational design approach, which was used to develop selective MKK4 inhibitors from a related scaffold, minimizes the number of compounds that need to be synthesized and tested, making the discovery process more efficient. nih.gov
Utilization in High-Throughput Screening Platforms for Academic Compound Discovery
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. The this compound scaffold is an ideal candidate for inclusion in academic and industrial HTS campaigns. By creating a diverse library of derivatives based on this core structure, researchers can perform broad screening campaigns to identify "hits" against a multitude of biological targets. nih.gov
These HTS platforms can uncover unexpected therapeutic potential. For example, a screening effort could reveal activity against novel targets in areas such as neurodegenerative diseases, inflammation, or infectious diseases. The identification of an initial hit, like the unselective kinase inhibitor BI-D1870 which led to the development of selective MKK4 inhibitors, can serve as the starting point for a comprehensive medicinal chemistry program aimed at optimizing potency, selectivity, and drug-like properties. nih.gov
Development of Innovative Analytical and Characterization Techniques
As more complex derivatives of this compound are synthesized and their biological activities are explored, the need for advanced analytical techniques will grow. While standard methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy will remain fundamental for structural confirmation, more sophisticated methods will be required for detailed characterization. mdpi.comrsc.org
Thermal shift assays (TSA) have proven valuable for assessing the binding of small molecules to protein targets and can be widely applied to study the interactions of this compound with newly identified targets. nih.gov Furthermore, the development of highly sensitive bioanalytical methods will be crucial for studying the pharmacokinetics and metabolism of these compounds in biological systems. Advanced chromatographic techniques coupled with high-resolution mass spectrometry will enable the detection and quantification of the parent compound and its metabolites at very low concentrations.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one |
Q & A
Q. What are the recommended safety protocols for handling 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one in laboratory settings?
The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Personal protective equipment (PPE) must include chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats. Work should be conducted in a fume hood to minimize inhalation risks. Spills require neutralization with inert absorbents, followed by disposal via licensed hazardous waste services .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Compare peaks to published spectra (e.g., pyrido[3,4-b]pyrazinone derivatives in ).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C9H11N3O, MW 177.20 g/mol) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and aromatic C-H stretches .
Q. What solvents and conditions stabilize this compound during storage?
Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture, light, or oxidizing agents. Stability studies indicate no decomposition under recommended conditions .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound while minimizing side products?
- Multicomponent Reactions : Utilize Ugi-based protocols (e.g., pyrazin-2(1H)-one frameworks) for high bond-forming efficiency and stereochemical control .
- Catalytic Systems : Palladium or copper catalysts enhance regioselectivity in pyrazinone ring formation .
- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures removes impurities .
Q. How does structural modification of the pyrido[3,4-b]pyrazinone core influence PDE5 inhibition efficacy?
Evidence from PDE5 inhibitor studies (e.g., ) shows:
- Substituent Positioning : 3- and 7-positions are critical for binding affinity. Alkyl or aryl groups at these sites enhance selectivity.
- Brain Penetrance : Hydrophilic moieties (e.g., hydroxyethylpiperazine) improve blood-brain barrier permeability .
- In Vivo Validation : Use spontaneously hypertensive rat (SHR) models to assess blood pressure modulation .
Q. What analytical approaches resolve contradictions in reported toxicity data for pyrido[3,4-b]pyrazinone derivatives?
- In Silico Modeling : Predict acute toxicity (e.g., OECD QSAR Toolbox) to cross-validate experimental LD50 values .
- Dose-Response Studies : Conduct tiered assays (e.g., Ames test for mutagenicity, followed by in vivo organ toxicity profiling) .
- Meta-Analysis : Compare datasets across peer-reviewed studies (e.g., discrepancies in respiratory irritation thresholds) .
Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?
- Read-Across Methods : Use data from structurally similar compounds (e.g., pyrazinones with known bioaccumulation factors) .
- Microcosm Studies : Evaluate biodegradability in soil/water systems under OECD 301/307 guidelines .
- QSAR Models : Estimate persistence (e.g., BIOWIN models) and prioritize experimental testing for high-risk endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
